molecular formula C12F22O6 B14625832 Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide CAS No. 56347-79-6

Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide

Katalognummer: B14625832
CAS-Nummer: 56347-79-6
Molekulargewicht: 658.09 g/mol
InChI-Schlüssel: UHASMEVRHWRZKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide is a perfluorinated compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which contribute to its stability and reactivity. This compound is used in various industrial applications due to its ability to initiate polymerization reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide typically involves the reaction of heptafluoropropyl iodide with tetrafluoroethylene in the presence of a peroxide initiator. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which is then purified and packaged for use in various applications. The industrial production methods focus on optimizing the efficiency and cost-effectiveness of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions include various fluorinated compounds, which are used in different industrial applications. The specific products depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide involves the generation of free radicals, which initiate polymerization reactions. The molecular targets include various monomers that react with the free radicals to form polymers. The pathways involved include radical polymerization and other free radical-mediated processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide is unique due to its specific structure, which includes multiple fluorine atoms and a peroxide group. This structure contributes to its high reactivity and stability, making it suitable for various applications that require these properties.

Eigenschaften

CAS-Nummer

56347-79-6

Molekularformel

C12F22O6

Molekulargewicht

658.09 g/mol

IUPAC-Name

[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propaneperoxoate

InChI

InChI=1S/C12F22O6/c13-3(7(19,20)21,39-11(31,32)5(15,16)9(25,26)27)1(35)37-38-2(36)4(14,8(22,23)24)40-12(33,34)6(17,18)10(28,29)30

InChI-Schlüssel

UHASMEVRHWRZKF-UHFFFAOYSA-N

Kanonische SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)OOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.